
5-アジドウリジン
概要
説明
Molecular Structure Analysis
The molecular structure of 5-Azidouridine is characterized by a molecular weight of 285.21 g/mol . The exact mass and monoisotopic mass are 285.07093309 g/mol . The molecular formula is C9H11N5O6 .Physical And Chemical Properties Analysis
5-Azidouridine has several physical and chemical properties. It has a molecular weight of 285.21 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 . It also has a topological polar surface area of 134 Ų and a heavy atom count of 20 .科学的研究の応用
窒素中心ラジカルの形成
5-アジドウリジンは、アジド基への解離的電子付着による窒素中心ラジカルの形成を研究するために使用されてきました。 この研究は、アジドヌクレオシドの反応性と安定性に関する洞察を提供します .
クリックケミストリーによる生物接合
この化合物は、クリックケミストリー反応でトリアゾール生成物を生成するために使用され、生物接合と蛍光イメージングアプリケーションにおいて貴重なものです .
光親和性標識
5-アジドウリジン二リン酸グルコース (5-N3UDP-Glc) は、植物のスクロースリン酸シンターゼ (SPS) の研究におけるように、結合ドメインを特定するための光親和性標識に使用されます .
siRNAの合成
これは、遺伝子サイレンシング技術において重要な役割を果たす、小型干渉RNA (siRNA) の自動合成のための5'-アミノウリジンを担持する固体支持体の多段階合成における前駆体として機能します .
生細胞蛍光イメージング
5-アジドウリジンにおけるアジド基は、生細胞蛍光イメージングで使用できるようにし、細胞過程を可視化するツールを提供します .
創薬および改変
研究者は、特に治療目的でヌクレオシドアナログを改変することにより、5-アジドウリジンの創薬における可能性を探求してきました。
これらの用途は、5-アジドウリジンの生物学および化学におけるさまざまな科学研究分野における汎用性と重要性を示しています。各用途は、化合物の独自のプロパティを活用して、生物学と化学における理解と能力を向上させています。
各用途の詳細については、提供された参考文献を参照してください。
MDPI - Nitrogen-Centered Radicals Derived from Azidonucleosides ResearchGate - Strain Promoted Click Chemistry OUP - Identification of the Uridine-Binding Domain
Safety and Hazards
作用機序
Target of Action
5-Azidouridine is a chemical analogue of the cytosine nucleoside present in DNA and RNA . The primary target of 5-Azidouridine is DNA methyltransferase , an enzyme that plays a crucial role in the methylation of DNA . This methylation is a key process in gene expression, cellular differentiation, and maintaining genomic stability.
Mode of Action
5-Azidouridine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . This hypomethylation can alter gene expression and disrupt the normal function of cells. At high doses, 5-Azidouridine incorporates itself into RNA and DNA, inducing cytotoxicity . This incorporation disrupts RNA metabolism and inhibits protein and DNA synthesis .
Biochemical Pathways
The incorporation of 5-Azidouridine into RNA and DNA disrupts the normal biochemical pathways of these molecules. This disruption can lead to changes in gene expression and the function of proteins synthesized from the affected RNA . The specific pathways affected can vary depending on the cell type and the specific genes that are hypomethylated.
Result of Action
The result of 5-Azidouridine’s action is a disruption in normal cellular processes, including RNA metabolism and protein synthesis . This disruption can lead to cell death, particularly in cancer cells that have aberrant DNA methylation patterns . Therefore, 5-Azidouridine has potential as an anti-neoplastic agent.
特性
IUPAC Name |
5-azido-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O6/c10-13-12-3-1-14(9(19)11-7(3)18)8-6(17)5(16)4(2-15)20-8/h1,4-6,8,15-17H,2H2,(H,11,18,19)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPROYOABONMOS-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609998 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355028-82-8 | |
| Record name | 5-Azidouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-azidouridine interact with its target proteins, and what are the downstream effects?
A1: 5-Azidouridine is a photoaffinity label. This means it binds to its target protein and, upon exposure to UV light, forms a stable covalent bond. [, , ] This covalent attachment allows researchers to identify the binding site of the nucleotide within the target protein. For example, 5-azidouridine diphosphate-glucose (5-N3UDP-Glc) was used to identify the UDP-glucose binding domain in sucrose-phosphate synthase (SPS). [, ] The covalent binding of the photoaffinity label allowed the isolation and identification of the specific peptide region within SPS responsible for binding UDP-glucose. []
Q2: What is the structural characterization of 5-azidouridine and its derivatives?
A2: 5-Azidouridine is a uridine analog where the 5-position hydrogen is replaced by an azido group (-N3). While the exact molecular formula and weight depend on the specific derivative, a common example is 5-azidouridine triphosphate (5-N3UTP). [] Spectroscopic data, such as UV-Vis absorbance and fluorescence, can be used to characterize these compounds and monitor their interactions with proteins.
Q3: Can you provide an example of how 5-azidouridine derivatives have been used to study specific enzymes?
A3: Researchers successfully employed a 5-azidouridine derivative to investigate a nucleolar endoribonuclease involved in ribosomal RNA processing. [] They incorporated 5-azidouridine into an RNA transcript containing the enzyme's target site. Upon UV irradiation, the 5-azidouridine formed a covalent bond with the enzyme, allowing the researchers to isolate and identify the enzyme through techniques like SDS-PAGE and UV cross-linking. []
Q4: What are the advantages of using 5-azidouridine derivatives as photoaffinity probes compared to other methods?
A4: 5-Azidouridine offers several advantages as a photoaffinity label. First, its structure closely resembles natural nucleotides, enabling it to bind specifically to nucleotide-binding sites. Second, the photoactivation step provides precise temporal control over covalent bond formation. Finally, the azido group exhibits high reactivity upon UV irradiation, leading to efficient cross-linking with the target protein. These characteristics make 5-azidouridine derivatives valuable tools for studying nucleotide-binding proteins and their functions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




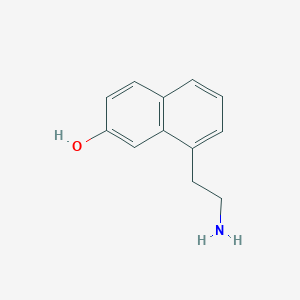
![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)
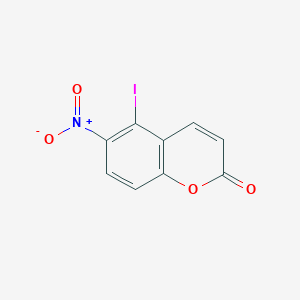
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)
![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)
![Ethyl pyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B172863.png)
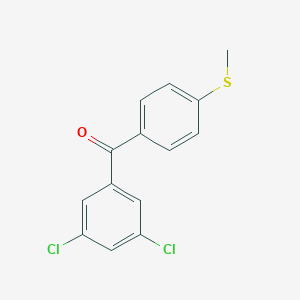

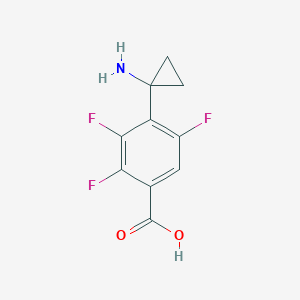
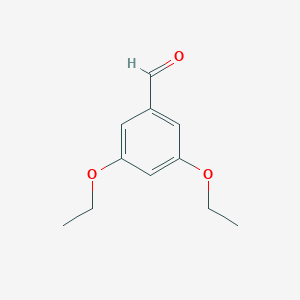
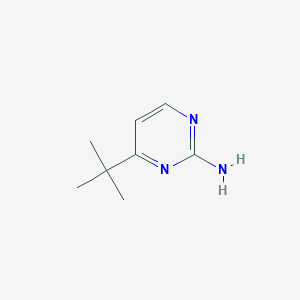
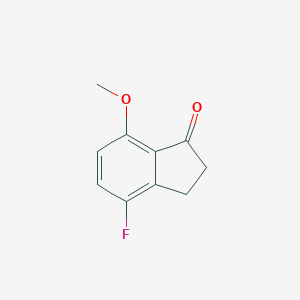
![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)